molecular formula C12H11FN4O2 B11513872 2-fluoro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide

2-fluoro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide

Cat. No.: B11513872
M. Wt: 262.24 g/mol
InChI Key: TXYQOWUAXHEIDP-UHFFFAOYSA-N
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Description

2-fluoro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives This compound is characterized by the presence of a fluorine atom, a pyrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting aniline with a carboxylic acid derivative, such as an acid chloride, in the presence of a base like triethylamine.

    Coupling of the Pyrazole and Benzamide Moieties: The final step involves coupling the pyrazole ring with the benzamide moiety using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the benzamide moiety.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl structures.

Scientific Research Applications

2-fluoro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrazole ring play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(1-methyl-1H-pyrazol-5-yl)benzamide
  • 2-chloro-N-(1-methyl-1H-pyrazol-5-yl)benzamide
  • 4-bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide

Uniqueness

2-fluoro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C12H11FN4O2

Molecular Weight

262.24 g/mol

IUPAC Name

2-fluoro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide

InChI

InChI=1S/C12H11FN4O2/c1-7-6-10(17-16-7)14-12(19)15-11(18)8-4-2-3-5-9(8)13/h2-6H,1H3,(H3,14,15,16,17,18,19)

InChI Key

TXYQOWUAXHEIDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC(=O)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

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